![molecular formula C40H76O10P·Na B1148515 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt CAS No. 202070-86-8](/img/structure/B1148515.png)
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt
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Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is a phospholipid containing palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . It is a synthetic lung surfactant used to treat infant respiratory distress syndrome . This mixed chain phosphatidylglycerol has been used to generate lipid membrane bilayers with controlled permeability and may be useful for various surfactant applications .
Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol is C40H77O10P . The molecular weight is 771.0 . The InChI code and SMILES representation provide more detailed structural information .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It is soluble in chloroform at 2 mg/ml .Scientific Research Applications
Resveratrol Interaction Studies
Resveratrol, a polyphenolic compound found in red grapes, peanuts, and other nutrients, has been studied for its interaction with POPC. The compound’s influence on the structure, mechanics, and electrical properties of biomimetic lipid systems composed of POPC has been examined . The study found that resveratrol enhances lipid ordering in POPC vesicles, supporting the hypothesis that resveratrol can be considered as a “filler”, located parallel to the lipid molecules .
Liposome Research
POPC is widely used in liposome research. Liposomes are self-closed spherical or ellipsoidal structures where one or more phospholipid bilayers entrap part of the solvent. They are studied not only as a model for cell membranes and transport phenomena across membranes but also for their potential in applications such as drug delivery vehicles .
NMR Studies
POPC has been used in Nuclear Magnetic Resonance (NMR) studies. An improved NMR study of liposomes using POPC as a model has been reported . The study compared the characteristics of Small Unilamellar Vesicles (SUVs), Large Unilamellar Vesicles (LUVs), and Multilamellar Vesicles (MLVs) prepared from POPC .
Lipid Binding Assay
POPC has been used in the liposome preparation for lipid binding assay of monogalactosyldiacylglycerol synthase (MGD1) activity in plant samples .
Endothelial Cell Research
POPC has been used in the preparation of liposomes for fusion with human umbilical vein endothelial cells (HUVEC) to monitor the interleukin1 induced clotting process .
Artificial Membrane Generation
POPC can be used in the generation of micelles, liposomes, and other types of artificial membranes .
Mechanism of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol acts as a replacement surfactant which prevents alveolar collapse when administered intratracheally . It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXDNGDRHUDFST-XQYKCTAGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NaO10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt | |
CAS RN |
268550-95-4 |
Source
|
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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